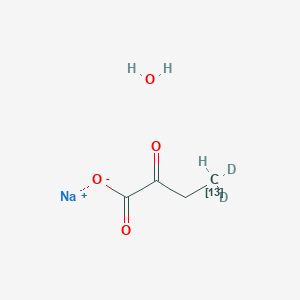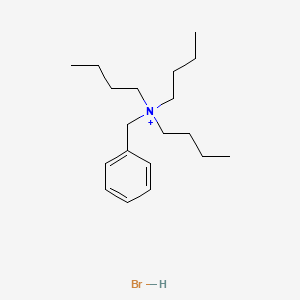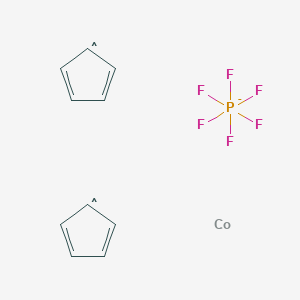
Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Tb(OCC(CH3)3CHCOC(CH3)3)3. It is a complex of terbium, a rare earth element, with 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This compound is known for its luminescent properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of terbium nitrate or terbium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Types of Reactions:
Oxidation: Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions are also possible but not typically observed under standard conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various ligands in the presence of a coordinating solvent.
Major Products:
Oxidation: Oxidized terbium species.
Reduction: Reduced terbium species.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium complexes and materials.
Biology: Employed in bioimaging due to its luminescent properties.
Medicine: Investigated for potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the production of phosphors for lighting and display technologies
Mecanismo De Acción
The luminescent properties of Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) are due to the electronic transitions within the terbium ion. When excited by an external energy source, the compound emits light as the electrons return to their ground state. This process involves energy transfer from the ligands to the terbium ion, enhancing its luminescence .
Comparación Con Compuestos Similares
- Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness: Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its strong luminescent properties, which are more pronounced compared to similar compounds. This makes it particularly valuable in applications requiring high luminescence, such as bioimaging and display technologies .
Propiedades
Fórmula molecular |
C33H60O6Tb |
|---|---|
Peso molecular |
711.8 g/mol |
Nombre IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;terbium |
InChI |
InChI=1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Clave InChI |
GQPSDALECZNZJB-LWTKGLMZSA-N |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Tb] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


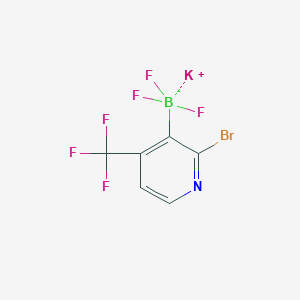
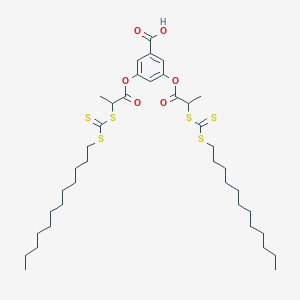
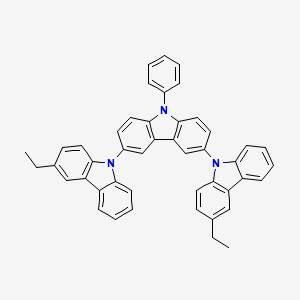
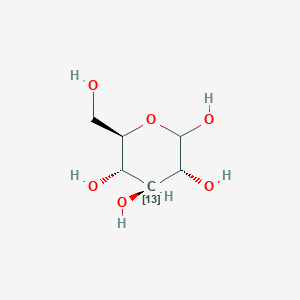
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
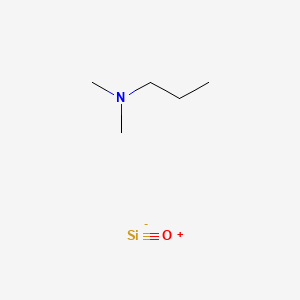


![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)
